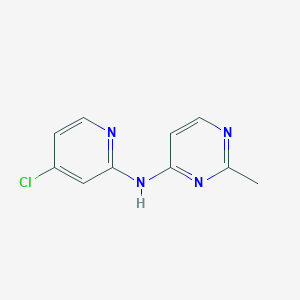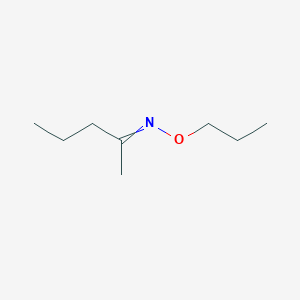![molecular formula C32H29N5O2 B13932569 N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide is a complex organic compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its ability to target specific biological pathways in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with an appropriate quinazoline derivative under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions may involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide (NaOCH₃) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce amine derivatives.
科学研究应用
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide involves its ability to inhibit the activity of certain enzymes and proteins. This inhibition leads to a reduction in inflammation, tumor growth, and other pathological processes. The compound targets specific molecular pathways, including those involved in cell signaling and apoptosis.
相似化合物的比较
Similar Compounds
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Known for its anti-inflammatory and anti-tumor properties.
Imatinib: A well-known therapeutic agent for treating leukemia, which specifically inhibits tyrosine kinases.
Uniqueness
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide is unique due to its specific molecular structure, which allows it to target a distinct set of biological pathways. This specificity makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C32H29N5O2 |
|---|---|
分子量 |
515.6 g/mol |
IUPAC 名称 |
N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide |
InChI |
InChI=1S/C32H29N5O2/c38-31(33-27-10-6-7-23(21-27)22-37-17-19-39-20-18-37)25-13-15-26(16-14-25)34-32-35-29-12-5-4-11-28(29)30(36-32)24-8-2-1-3-9-24/h1-16,21H,17-20,22H2,(H,33,38)(H,34,35,36) |
InChI 键 |
WWYGEUICRXRWNI-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)NC4=NC5=CC=CC=C5C(=N4)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)

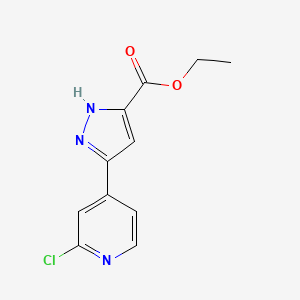

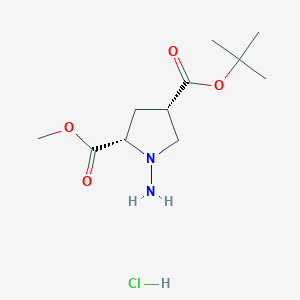
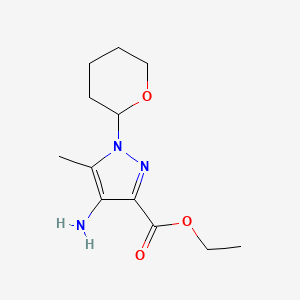
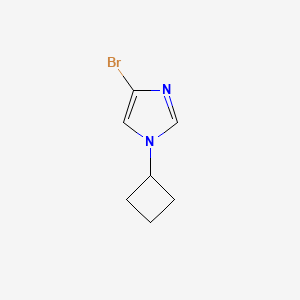
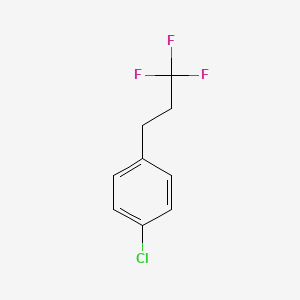
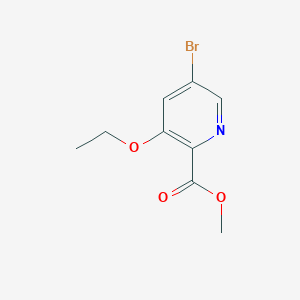
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)

